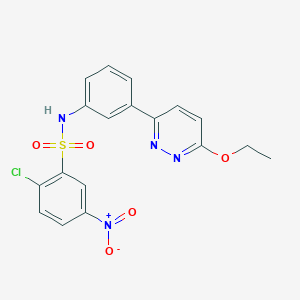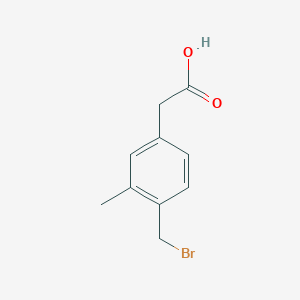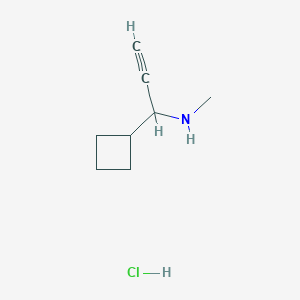
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTU is a urea derivative that has been shown to possess antioxidant properties, making it a promising candidate for use in various biochemical and physiological studies.
Scientific Research Applications
Urea Biosensors
Urea biosensors have seen significant advances, particularly in detecting and quantifying urea concentrations across various fields. This is crucial due to urea's omnipresence as a result of numerous processes, including its role as an end product of nitrogen metabolism in humans. Excessive or below-normal urea levels can indicate critical diseases or conditions, making its detection vital. The development of urea biosensors employing nanoparticles, conducting polymers, and carbon materials highlights the importance of urea in health diagnostics and environmental monitoring (Botewad et al., 2021).
Protein Stability and Urea
Urea's impact on protein stability is a significant area of research, especially in understanding protein folding/unfolding equilibria. Urea is a known denaturant used in protein folding studies, with its molecular mechanism of action being a topic of considerable debate. Recent studies have contributed to an emerging consensus on urea's role in denaturing proteins through favorable interactions with the peptide backbone and amino acid side chains. This research aids in deciphering the complex mechanisms of protein stability, crucial for therapeutic developments and understanding cellular processes (Canchi & Garcia, 2013).
Uremic Retention Solutes
The study of organic uremic retention solutes, including urea, has provided insights into their biological and biochemical impacts. These solutes, classified based on their physico-chemical characteristics, play roles in the uremic syndrome, affecting various biological systems and contributing to the high morbidity and mortality associated with chronic kidney disease (CKD). This area of research emphasizes the complex interplay of uremic solutes in disease pathology and the importance of managing their levels in CKD patients (Vanholder et al., 2018).
Urease Inhibitors and Applications
Research into urease inhibitors has potential implications for treating gastric and urinary tract infections caused by urease-producing bacteria. Urease catalyzes the hydrolysis of urea, involved in infections by Helicobacter pylori and Proteus species. Identifying effective urease inhibitors can lead to novel therapeutic strategies for managing these infections, highlighting the clinical significance of urea in disease contexts (Kosikowska & Berlicki, 2011).
properties
IUPAC Name |
1-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-5-4-6-15(11-12)21-18(24)22-16-13(2)19-17(20-14(16)3)23-7-9-25-10-8-23/h4-6,11H,7-10H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNDPPZCRRDCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)

![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)


![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)
![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)